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A Comparative Guide to FANA and LNA Oligonucleotides for Researchers

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, chemically
modified oligonucleotides are paramount for enhancing stability, binding affinity, and in vivo
efficacy. Among the third-generation modifications, 2'-deoxy-2'-fluoro-arabinonucleic acid
(FANA) and Locked Nucleic Acid (LNA) have emerged as powerful tools for researchers. It is
important to note that FANA and 2'-F-ANA are synonymous terms for the same molecule. This
guide provides an objective comparison of the structural and functional differences between
FANA and LNA oligonucleotides, supported by experimental data, to aid researchers,
scientists, and drug development professionals in selecting the optimal chemistry for their
applications.

Structural Differences: A Tale of Two Sugars

The core distinction between FANA and LNA lies in the chemical modification of the furanose
sugar ring, which profoundly influences the oligonucleotide's conformation and properties.

FANA (2'-F-ANA) features a fluorine atom at the 2' position of the arabinose sugar in a 'up' or 3-
facial configuration. This modification results in a sugar pucker that is predominantly O4'-endo
(East), a conformation intermediate between the C2'-endo (South, typical for DNA) and C3'-
endo (North, typical for RNA) puckers.[1] This unique conformation allows FANA
oligonucleotides to adopt a DNA-like B-type helix, which is crucial for its biological function.[2]
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LNA (Locked Nucleic Acid), in contrast, has a methylene bridge that connects the 2'-oxygen to
the 4'-carbon of the ribose sugar. This bridge "locks" the sugar into a rigid C3'-endo (North)
conformation, characteristic of A-form RNA helices.[3] This pre-organized structure minimizes
conformational changes upon binding to a target, leading to significant thermodynamic
benefits.[4]

LNA Monomer Structure

FANA Monomer Structure

Click to download full resolution via product page

Caption: Chemical structures of FANA and LNA monomers.

Functional Performance: A Head-to-Head
Comparison

The structural distinctions between FANA and LNA translate into significant functional
differences in binding affinity, nuclease resistance, and mechanism of action.

Binding Affinity and Thermal Stability (Tm)

Both FANA and LNA modifications enhance the thermal stability of duplexes with
complementary RNA and DNA strands compared to unmodified DNA. However, the rigid, pre-
organized structure of LNA typically confers a greater increase in melting temperature (Tm).
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Modification

ATm per modification (°C)

ATm per modification (°C)

vs. DNA/RNA vs. DNA/DNA
FANA +1.2 to +2.0[2][5] ~+1.2[2]
LNA +2 to +8[2][3] +4 to +10[3]

Table 1. Comparison of the
change in melting temperature
(ATm) per modification for
FANA and LNA
oligonucleotides when
hybridized to complementary
RNA or DNA.

Nuclease Resistance

A critical requirement for in vivo applications is resistance to degradation by cellular nucleases.

Both FANA and LNA provide a significant degree of protection compared to unmodified

oligonucleotides. This stability can be further enhanced by incorporating a phosphorothioate

(PS) backbone.
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. . Relative Nuclease .
Oligonucleotide . Serum Half-life
Resistance

Unmodified siRNA Low < 15 minutes|6]

. i ~6 hours (in siRNA sense
FANA (Phosphodiester) Moderate to High

strand)[6]
Very High (>20-fold vs PS-
PS-FANA Extended
DNA)[1][7]
LNA (Phosphodiester) High[8] Extended
PS-LNA Very High[3] Extended

Table 2: Comparative nuclease
resistance and serum stability
of FANA and LNA

oligonucleotides.

Mechanism of Action: The RNase H Factor

A key differentiator between FANA and LNA is their interaction with RNase H, an enzyme that
cleaves the RNA strand of a DNA/RNA hybrid. This is the primary mechanism for many
antisense oligonucleotides (ASOs).

o FANA: Due to its DNA-like helical geometry, a FANA/RNA duplex is recognized and cleaved
by RNase H.[1] This makes FANA an excellent choice for ASO applications that require
target RNA degradation. FANA can be used in "gapmer" designs (FANA wings with a central
DNA gap) or even as "altimers" (alternating FANA and DNA residues) to achieve potent
RNase H-mediated silencing.[2]

e LNA: The RNA-like A-form helix adopted by an LNA/RNA duplex is not a substrate for RNase
H.[3] Therefore, LNA-based ASOs function through a steric-blocking mechanism, preventing
ribosome binding or altering splicing, rather than by degrading the target mMRNA. To induce
RNase H cleavage, LNA must be used in a gapmer configuration with a central DNA or PS-
DNA region.
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5. In Vitro Testing
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6. In Vivo Testing
(Animal Models)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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